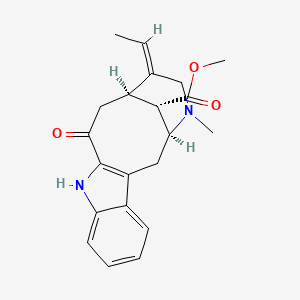

Methyl 3-oxovobasan-17-oate

Description

Methyl 3-oxovobasan-17-oate is a vobasane-type diterpenoid ester with the molecular formula C₂₁H₂₄N₂O₃ and an average molecular mass of 352.434 g/mol . It is characterized by three defined stereocenters and a double bond (19E) in its structure. The compound is also known by systematic names such as methyl (19E)-3-oxovobasan-17-oate (ACD/IUPAC) and vobasan-17-oic acid, 3-oxo-, methyl ester . Its ChemSpider ID is 20119971, and it is registered in the Beilstein database under 95955 .

Properties

Molecular Formula |

C21H24N2O3 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

methyl (1S,14R,15E,18S)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate |

InChI |

InChI=1S/C21H24N2O3/c1-4-12-11-23(2)17-9-15-13-7-5-6-8-16(13)22-20(15)18(24)10-14(12)19(17)21(25)26-3/h4-8,14,17,19,22H,9-11H2,1-3H3/b12-4-/t14-,17-,19-/m0/s1 |

InChI Key |

TYPMTMPLTVSOBU-XJHWFDBESA-N |

SMILES |

CC=C1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C |

Isomeric SMILES |

C/C=C\1/CN([C@H]2CC3=C(C(=O)C[C@@H]1[C@@H]2C(=O)OC)NC4=CC=CC=C34)C |

Canonical SMILES |

CC=C1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C |

Synonyms |

vobasine vobasine hydrochloride vobasine monohydrochloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings from Comparative Analysis

Structural Complexity: this compound exhibits greater stereochemical complexity (three defined stereocenters) compared to simpler methyl esters like methyl salicylate . The presence of a 3-oxo group distinguishes it from other diterpenoid esters (e.g., sandaracopimaric acid methyl ester), which lack ketone functionality .

Biosynthetic and Ecological Roles: Diterpenoid methyl esters like sandaracopimaric acid and torulosic acid methyl esters are abundant in plant resins (Austrocedrus chilensis), suggesting ecological roles in plant defense or signaling . This compound’s natural sources remain unspecified in the available data.

Pharmacological Potential: While this compound lacks explicit pharmacological data, structurally related esters such as 8-O-Acetylshanzhiside methyl ester are used as reference standards and synthetic precursors in drug development .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Methyl 3-oxovobasan-17-oate in academic research?

- Methodological Answer: Synthesis optimization requires systematic testing of variables such as solvent polarity (e.g., dichloromethane vs. ethanol), temperature gradients (e.g., 25°C vs. reflux), and catalyst efficiency (e.g., acid/base catalysts). Employ a Design of Experiments (DOE) framework to evaluate interactions between variables. Ensure reproducibility by documenting reaction conditions, purification steps (e.g., column chromatography), and yield calculations. Validate product identity via spectral data (NMR, IR) and cross-reference with literature protocols for analogous compounds .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodological Answer: Use a combination of NMR spectroscopy (¹H, ¹³C, DEPT-135) for structural elucidation, HPLC (≥95% purity threshold), and mass spectrometry (HRMS) for molecular weight confirmation. For novel derivatives, include X-ray crystallography if crystalline forms are obtainable. Cross-validate results with spectral databases (e.g., SciFinder, Reaxys) to rule out discrepancies caused by impurities or isomerism .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer: Adhere to OSHA and GHS guidelines: wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods for volatile steps (e.g., reflux, distillation). For waste management, segregate organic waste and coordinate with certified disposal services. Document hazard mitigation strategies in lab notebooks, referencing Safety Data Sheets (SDS) for acute toxicity and environmental impact .

Q. How should researchers conduct a systematic literature review on this compound to identify knowledge gaps?

- Methodological Answer: Utilize academic databases (e.g., PubMed, OJOSE) with Boolean operators (e.g., "this compound AND synthesis"). Filter studies by relevance (e.g., in vitro bioactivity, synthetic routes) and critically assess methodological rigor (e.g., sample size, controls). Map gaps using tools like PRISMA flowcharts, focusing on understudied areas such as metabolic pathways or enantiomeric specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer: Conduct a meta-analysis of dose-response relationships and assay conditions (e.g., cell lines, incubation times). Replicate conflicting studies with standardized protocols (e.g., identical solvent/DMSO concentrations). Use statistical tools (e.g., funnel plots) to detect publication bias. Investigate confounding factors like stereochemical impurities or degradation during bioassays .

Q. What computational strategies are effective for predicting the reactivity or interactions of this compound?

- Methodological Answer: Apply density functional theory (DFT) to model electrophilic sites for derivatization. Use molecular docking (e.g., AutoDock Vina) to predict protein-ligand binding affinities, validated by in vitro assays. For stability studies, perform molecular dynamics (MD) simulations under varying pH/temperature conditions. Cross-correlate computational results with experimental NMR kinetics or HPLC degradation profiles .

Q. What experimental approaches are recommended to study the degradation pathways of this compound under varying environmental conditions?

- Methodological Answer: Design accelerated stability studies using stress conditions (e.g., UV light, oxidative buffers). Monitor degradation via LC-MS/MS to identify primary metabolites. Quantify half-life using first-order kinetics models. For ecological impact assessments, employ soil/water microcosms and track biodegradation products via isotopic labeling (e.g., ¹⁴C tracing) .

Q. How can researchers ensure methodological rigor in mechanistic studies involving this compound?

- Methodological Answer: Implement orthogonal validation: combine enzyme inhibition assays (e.g., IC₅₀ determinations) with siRNA knockdowns or CRISPR-edited cell lines to confirm target specificity. Use isotopic labeling (e.g., ¹³C-glucose) to trace metabolic incorporation. Include negative controls (e.g., scrambled siRNA) and statistical power analyses to minimize Type I/II errors .

Data Management and Reproducibility

- Supporting Data: Follow guidelines for depositing raw spectral data (NMR, MS) in public repositories (e.g., Zenodo, ChemRxiv). For computational studies, share input/output files and force field parameters .

- Conflict Resolution: Address contradictory data by transparently reporting experimental variables (e.g., solvent lot numbers, instrument calibration logs) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.